neopyrrolomycin D
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Overview
Description
neopyrrolomycin D is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
Antibacterial Properties
Neopyrrolomycin D, along with its counterparts neopyrrolomycins B and C, has been identified for its potent antibacterial activity against Gram-positive pathogens, including various resistant strains. These compounds have been isolated from the ethyl acetate extracts of Streptomyces sp. and exhibit minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against resistant strains. The structural elucidation of these compounds was achieved using techniques like X-ray crystallography and NMR spectroscopy (Hopp et al., 2009).
Role in Aminoglycoside Antibiotics
Neomycin, a clinically important 2-deoxystreptamine-containing aminoglycoside antibiotic, interacts with bacterial rRNA to inhibit protein synthesis. Neomycin and similar compounds have garnered interest for their potential as anti-HIV and antiplasmid agents. Structural diversification of aminoglycosides, including compounds like this compound, is a promising approach for generating novel bioactive compounds (Yokoyama et al., 2008).
Synthesis and Structure-Activity Relationship
Research on the synthesis and biological evaluation of chlorinated phenyl analogs of neopyrrolomycin, including this compound, has been conducted to understand the significance of certain chemical groups for biological activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA) (Miura et al., 1994). Additionally, the synthesis of various less chlorinated analogs of neopyrrolomycin and their structure-activity relationship has been explored (Tatsuta & Itoh, 1994).
Potential in Antibiotic Development
The unique class of disulfide-containing antibiotics, such as dithiolopyrrolones, has been investigated for their broad-spectrum antibiotic activity. This compound, being part of this class, might share similar characteristics in terms of inhibiting growth in various bacteria, including strains of Mycobacterium tuberculosis, and also exhibiting anti-cancer activities (Li et al., 2014).
Properties
Molecular Formula |
C10H4Cl5NO |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-7(8(17)2-5(4)12)16-3-6(13)9(14)10(16)15/h1-3,17H |
InChI Key |
RGDAAAZWUJXHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)N2C=C(C(=C2Cl)Cl)Cl |
Synonyms |
neopyrrolomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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